N-Cycloheptyl-N-(6,7-dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)amine
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Overview
Description
N-Cycloheptyl-N-(6,7-dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)amine is a complex organic compound with a unique structure that includes a cycloheptyl group and a triazolopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cycloheptyl-N-(6,7-dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
N-Cycloheptyl-N-(6,7-dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-Cycloheptyl-N-(6,7-dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Mechanism of Action
The mechanism of action of N-Cycloheptyl-N-(6,7-dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Nicotinaldehyde N-(6,7-dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)hydrazone
- 1-(6,7-Dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)-N-(4-methoxyphenyl)-3-piperidinecarboxamide
Uniqueness
N-Cycloheptyl-N-(6,7-dihydro-5H-cyclopenta[D][1,2,4]triazolo[1,5-A]pyrimidin-8-YL)amine stands out due to its cycloheptyl group, which imparts unique steric and electronic properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development .
Properties
IUPAC Name |
N-cycloheptyl-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5/c1-2-4-7-11(6-3-1)18-14-12-8-5-9-13(12)19-15-16-10-17-20(14)15/h10-11,18H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEKZPGOEVTAQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=C3CCCC3=NC4=NC=NN24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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